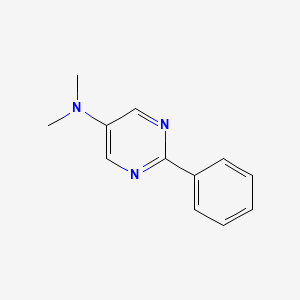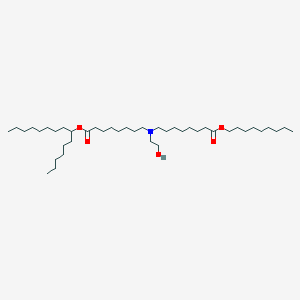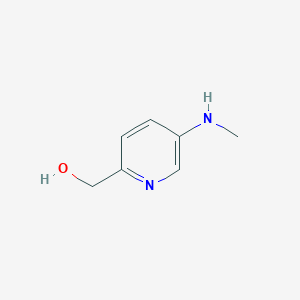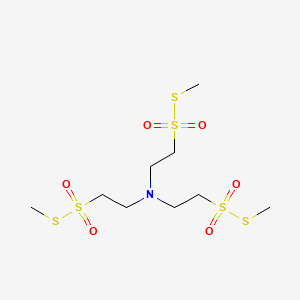
S,S',S''-Trimethyl 2,2',2''-nitrilotris(ethane-1-sulfonothioate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate): is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three sulfonothioate groups attached to a central nitrilotris(ethane) backbone. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) typically involves the reaction of nitrilotris(ethane) with methyl sulfonothioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonothioate groups to thiols.
Substitution: The sulfonothioate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under an inert atmosphere.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) exerts its effects involves the interaction of its sulfonothioate groups with various molecular targets. These interactions can lead to the modification of proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonamide)
- S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-thiosulfonate)
Uniqueness
S,S’,S’‘-Trimethyl 2,2’,2’'-nitrilotris(ethane-1-sulfonothioate) is unique due to its specific arrangement of sulfonothioate groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Propiedades
Fórmula molecular |
C9H21NO6S6 |
|---|---|
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
2-methylsulfanylsulfonyl-N,N-bis(2-methylsulfanylsulfonylethyl)ethanamine |
InChI |
InChI=1S/C9H21NO6S6/c1-17-20(11,12)7-4-10(5-8-21(13,14)18-2)6-9-22(15,16)19-3/h4-9H2,1-3H3 |
Clave InChI |
GERSRHLBSJOUIU-UHFFFAOYSA-N |
SMILES canónico |
CSS(=O)(=O)CCN(CCS(=O)(=O)SC)CCS(=O)(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


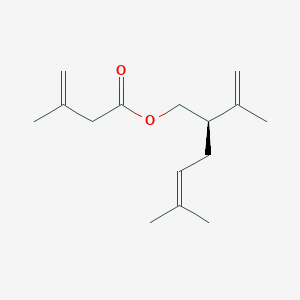
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B13354102.png)
![(2E)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13354109.png)

![3-[(Benzylsulfanyl)methyl]-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354113.png)
![Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-](/img/structure/B13354114.png)
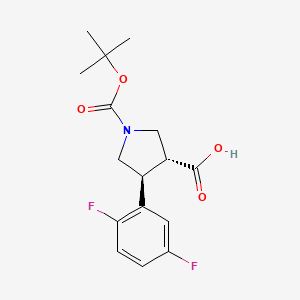
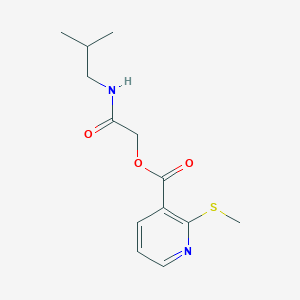
![3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13354135.png)
![Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354140.png)
![3-[(Benzylsulfanyl)methyl]-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354146.png)
